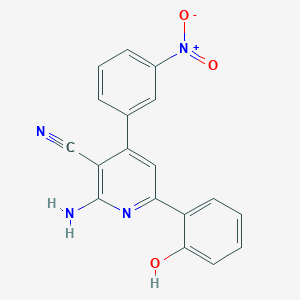
2-(2-Benzoylphenyl)-2-methyl-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzoylphenyl)-2-methyl-1-phenylpropan-1-one is an organic compound that belongs to the class of benzophenones. Benzophenones are widely known for their applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis. This compound is characterized by its unique structure, which includes a benzoyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoylphenyl)-2-methyl-1-phenylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzoyl chloride with 2-methyl-1-phenylpropan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Benzoylphenyl)-2-methyl-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group into an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Benzoylphenyl)-2-methyl-1-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of UV-absorbing agents in sunscreens and other cosmetic products.
Wirkmechanismus
The mechanism of action of 2-(2-Benzoylphenyl)-2-methyl-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s benzoyl group can interact with various enzymes and receptors, leading to modulation of their activity. For example, in biological systems, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(2-Benzoylphenyl)-2-methyl-1-phenylpropan-1-one can be compared with other benzophenone derivatives such as:
Benzophenone: A simpler structure with two phenyl rings attached to a carbonyl group.
4-Hydroxybenzophenone: Contains a hydroxyl group on one of the phenyl rings, which can enhance its reactivity and biological activity.
2,4-Dihydroxybenzophenone: Contains two hydroxyl groups, providing additional sites for chemical modification and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzophenone derivatives.
Eigenschaften
CAS-Nummer |
189230-90-8 |
|---|---|
Molekularformel |
C23H20O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-(2-benzoylphenyl)-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H20O2/c1-23(2,22(25)18-13-7-4-8-14-18)20-16-10-9-15-19(20)21(24)17-11-5-3-6-12-17/h3-16H,1-2H3 |
InChI-Schlüssel |
SLNRQTSFPZRTIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



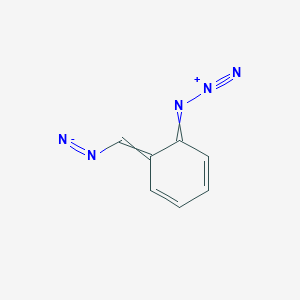


![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
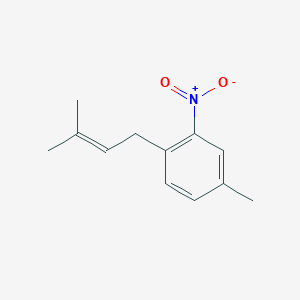
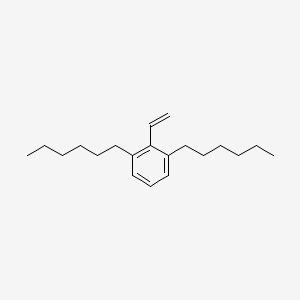
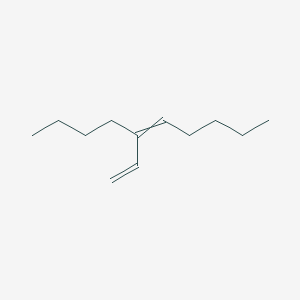
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
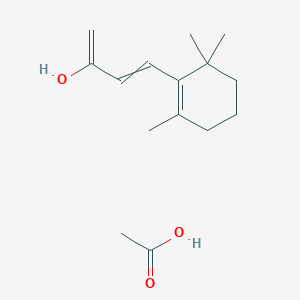
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)
![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
